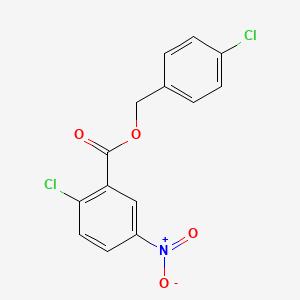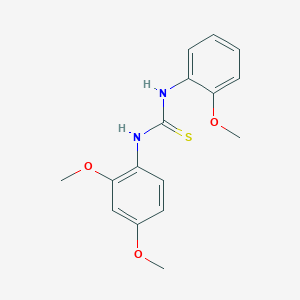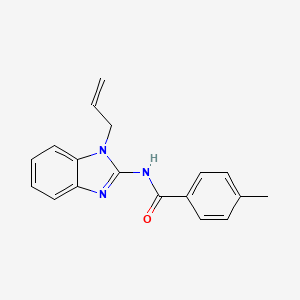![molecular formula C15H18Cl2N2O2 B5764701 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5764701.png)
3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide, also known as DCA, is a chemical compound that has gained significant attention in the field of scientific research. DCA is a synthetic compound that was first synthesized in the 1970s and has since been studied extensively for its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide involves the inhibition of the enzyme pyruvate dehydrogenase kinase (PDK). PDK is responsible for the phosphorylation of pyruvate dehydrogenase (PDH), which in turn inhibits the conversion of pyruvate to acetyl-CoA in the mitochondria. By inhibiting PDK, 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide promotes the conversion of pyruvate to acetyl-CoA, which increases the production of ATP and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide increases the production of ATP and induces apoptosis in cancer cells. Additionally, 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has also been shown to have neuroprotective effects and has potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unaffected. Additionally, 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide is a relatively stable compound and can be easily synthesized in the lab. However, there are also some limitations to using 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide in lab experiments. One of the major limitations is the potential for off-target effects, which can lead to unintended consequences. Additionally, the efficacy of 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide may vary depending on the type of cancer being targeted and the stage of the disease.
Direcciones Futuras
There are several future directions for research on 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide. One area of research is the development of more selective and potent inhibitors of PDK. Additionally, research is needed to determine the optimal dosing and administration of 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide for different types of cancer and other diseases. Finally, research is needed to determine the long-term effects of 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide on healthy cells and tissues.
Conclusion
In conclusion, 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide is a synthetic compound that has gained significant attention in the field of scientific research. 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has potential applications in various fields of research, including cancer research, metabolic disorders, and neurological disorders. 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide inhibits the growth of cancer cells by targeting the mitochondria and inducing apoptosis. 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has several advantages and limitations for lab experiments, and there are several future directions for research on 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide.
Métodos De Síntesis
The synthesis of 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide involves the reaction of 3,4-dichlorophenyl isocyanate with 2-(4-morpholinyl)ethylamine. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent. The resulting product is purified by recrystallization to obtain pure 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide.
Aplicaciones Científicas De Investigación
3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide is in the field of cancer research. Studies have shown that 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide inhibits the growth of cancer cells by targeting the mitochondria and inducing apoptosis. 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has also been studied for its potential applications in the treatment of metabolic disorders such as diabetes and obesity. Additionally, 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been shown to have neuroprotective effects and has potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-(2-morpholin-4-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O2/c16-13-3-1-12(11-14(13)17)2-4-15(20)18-5-6-19-7-9-21-10-8-19/h1-4,11H,5-10H2,(H,18,20)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOFRQGFDLTTOY-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dichlorophenyl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5764618.png)








![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B5764678.png)
![4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5764693.png)
![1-(2,4-dihydroxyphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5764704.png)
![3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5764713.png)
